molecular formula C19H23ClN2O4S2 B5044678 N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5044678
M. Wt: 443.0 g/mol
InChI Key: GUMXYTVTWHLQEV-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a chloro-methoxyphenyl group, a methylphenylsulfanyl group, and a methylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:

    Formation of the 3-chloro-4-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Attachment of the 4-methylphenylsulfanyl group: This step involves the reaction of the intermediate with a 4-methylphenylsulfanyl reagent under specific conditions.

    Formation of the glycinamide backbone: This step involves the synthesis of the glycinamide backbone through amide bond formation.

    Attachment of the methylsulfonyl group: This step involves the sulfonylation of the glycinamide backbone with a methylsulfonyl reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Pharmaceuticals: It is explored as a potential drug candidate for various diseases.

    Chemical Research: The compound is used as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of these receptors and influence cellular signaling pathways.

    Inhibiting enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulating gene expression: The compound may influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds such as:

    N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)acetamide: Similar structure but with an acetamide backbone.

    N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)propionamide: Similar structure but with a propionamide backbone.

    N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)butyramide: Similar structure but with a butyramide backbone.

The uniqueness of N2-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide lies in its glycinamide backbone, which may confer specific biological activities and chemical properties not observed in its analogs.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-14-4-7-16(8-5-14)27-11-10-21-19(23)13-22(28(3,24)25)15-6-9-18(26-2)17(20)12-15/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMXYTVTWHLQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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